N-(2,3-dihydro-1H-inden-5-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Description
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an indene moiety, a piperidine ring, and a pyrrole derivative. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C27H31N3O3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-18-5-9-24(10-6-18)30-17-22(16-25(30)31)27(33)29-13-11-20(12-14-29)26(32)28-23-8-7-19-3-2-4-21(19)15-23/h5-10,15,20,22H,2-4,11-14,16-17H2,1H3,(H,28,32) |
InChI Key |
VMCBRRVPKVNQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indene derivative, followed by the formation of the pyrrole ring and the piperidine moiety. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indene, pyrrole, or piperidine rings.
Scientific Research Applications
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes due to its ability to interact with specific molecular targets. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve the pathways it affects. Industrial applications include its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the context of its use, but they often include key regulatory proteins and signaling cascades.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include those with indene, pyrrole, or piperidine moieties, such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
